1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C38H49N3O5 This compound is characterized by its intricate structure, which includes a piperidine ring, a carboxamide group, and multiple methoxy and sulfonyl functional groups
Preparation Methods
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a suitable piperidine derivative under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
3,4-Dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
N-(2-(4-Methoxyphenyl)ethyl)piperidine-4-carboxamide: A structurally related compound with similar functional groups but lacking the sulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-29-19-6-4-17(5-7-19)10-13-24-23(26)18-11-14-25(15-12-18)32(27,28)20-8-9-21(30-2)22(16-20)31-3/h4-9,16,18H,10-15H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQBMNJVWQTVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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